molecular formula C9H7N3O3 B14804797 4-Cyclopropoxy-6-nitronicotinonitrile

4-Cyclopropoxy-6-nitronicotinonitrile

Cat. No.: B14804797
M. Wt: 205.17 g/mol
InChI Key: NGZQNZCBYRIFDH-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-nitronicotinonitrile is a chemical compound with the molecular formula C9H7N3O3 and a molecular weight of 205.17 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a nitrile group attached to a nicotinonitrile core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-6-nitronicotinonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclopropanation of a suitable precursor followed by nitration and subsequent nitrile formation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-nitronicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-Cyclopropoxy-6-nitronicotinonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-nitronicotinonitrile involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the nitrile group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

4-cyclopropyloxy-6-nitropyridine-3-carbonitrile

InChI

InChI=1S/C9H7N3O3/c10-4-6-5-11-9(12(13)14)3-8(6)15-7-1-2-7/h3,5,7H,1-2H2

InChI Key

NGZQNZCBYRIFDH-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2C#N)[N+](=O)[O-]

Origin of Product

United States

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